Methyl 2-amino-6-methylquinoline-3-carboxylate
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Overview
Description
Methyl 2-amino-6-methylquinoline-3-carboxylate is a heterocyclic aromatic compound with a quinoline backbone. This compound is of significant interest due to its potential applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of both amino and carboxylate functional groups in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-methylquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method involves the Pfitzinger reaction, where isatin reacts with an amine and a carboxylic acid derivative under basic conditions to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. These methods may include the use of microwave-assisted synthesis, which offers the advantage of reduced reaction times and higher yields. Additionally, solvent-free conditions and the use of recyclable catalysts are explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include nitroquinolines, amino alcohols, and various substituted quinoline derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Methyl 2-amino-6-methylquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: The compound is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-methylquinoline-6-carboxylate
- 2-Amino-6-methylquinoline
- Methyl 2-aminoquinoline-3-carboxylate
Uniqueness
Methyl 2-amino-6-methylquinoline-3-carboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and carboxylate groups in the quinoline ring system allows for versatile modifications and applications in various fields.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
methyl 2-amino-6-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-7-3-4-10-8(5-7)6-9(11(13)14-10)12(15)16-2/h3-6H,1-2H3,(H2,13,14) |
InChI Key |
JJRWKZYINMUGBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N)C(=O)OC |
Origin of Product |
United States |
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